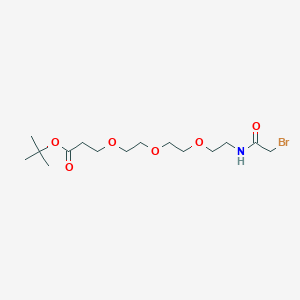

Bromoacetamido-PEG3-t-Butyl Ester

説明

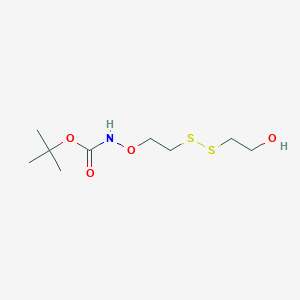

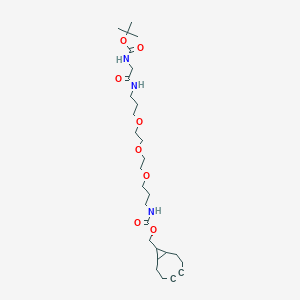

“Bromoacetamido-PEG3-t-Butyl Ester” is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

The bromoacetamide group in Bromoacetamido-PEG3-t-Butyl Ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .

Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG3-t-Butyl Ester is C15H28BrNO6 . It has a molecular weight of 398.3 g/mol .

Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG3-t-Butyl Ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Physical And Chemical Properties Analysis

Bromoacetamido-PEG3-t-Butyl Ester has a molecular weight of 398.3 g/mol .

科学的研究の応用

Enantioselective Coupling in Organic Synthesis

- Bromoacetamido-PEG3-t-Butyl Ester has been utilized in the enantioselective coupling of t-butyl bromoacetate with aldehydes. This process yields anti-α-bromo β-hydroxy esters, which are precursors to various compounds like chiral glycidic esters and β-amino acid esters (Corey & Choi, 1991).

PEGylation for Pharmacokinetic Improvement

- PEGylation, which involves the chemical reaction of conjugation with polyethylene glycol (PEG), uses bromoacetylation for the functionalization of PEG. This technique is significant in the pharmaceutical industry for enhancing the pharmacokinetic properties of bioactive compounds (Lima et al., 2020).

Catalysis in Wittig-type Reactions

- The compound plays a role in catalytic Wittig-type reactions. By introducing PEG, the catalytic loading can be significantly reduced, enabling a wide variety of aldehydes to react with bromoacetate to produce various unsaturated esters with high yields and stereoselectivity (Huang et al., 2002).

Synthesis of Block Copolymers

- It's used in the preparation of block copolymers via Diels-Alder reaction, involving maleimide- and anthracene-end functionalized polymers. This process is important in the synthesis of materials with specific properties (Durmaz et al., 2006).

Integrin Inhibitors with PEG Conjugates

- Bromoacetamido-PEG3-t-Butyl Ester has been used in creating PEG conjugates of potent α4 integrin inhibitors. These conjugates achieve sustained levels and bioactivity in vivo, which is crucial in therapeutic contexts (Smith et al., 2013).

Synthesis of Umbrella-Like PEG for Bioconjugation

- A strategy involving this compound enables the synthesis of poly(ethylene glycol) with an umbrella-like structure containing a single reactive group. This is particularly useful for bioconjugation applications (Zhang et al., 2010).

Multi-block Copolymer Synthesis

- The compound assists in synthesizing multi-block copolymers containing poly(ethylene glycol) and poly(ester–amide) segments. This method offers an approach to create materials with unique properties and potential applications (Lv et al., 2013).

Safety And Hazards

In case of skin contact with Bromoacetamido-PEG3-t-Butyl Ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . It is not classified as a hazard .

将来の方向性

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLZWBWKHLATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132439 | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetamido-PEG3-t-Butyl Ester | |

CAS RN |

1807537-33-2 | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)